8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol
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Overview
Description
8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[45]decan-3-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine ring, followed by the introduction of the methoxymethyl group. The spirocyclic structure is then formed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to minimize variations and maximize output.
Chemical Reactions Analysis
Types of Reactions
8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-[6-(hydroxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol
- 8-[6-(ethoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol
Uniqueness
8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol is unique due to its specific methoxymethyl substitution, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[6-(methoxymethyl)pyrimidin-4-yl]-1-oxa-8-azaspiro[4.5]decan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-11-6-13(16-10-15-11)17-4-2-14(3-5-17)7-12(18)9-20-14/h6,10,12,18H,2-5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIOOCMHPBZVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CCC3(CC2)CC(CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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